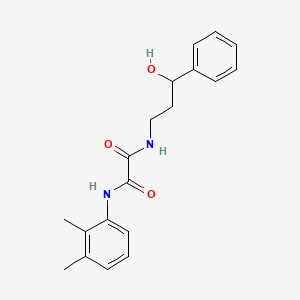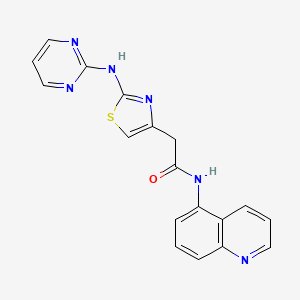
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Attachment: The thiazole derivative is then reacted with a pyrimidine derivative under nucleophilic substitution conditions to attach the pyrimidine ring.
Quinoline Coupling: Finally, the intermediate is coupled with a quinoline derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to achieve high purity.
Scalable Reagents: Employing cost-effective and readily available reagents to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or quinoline rings.
Reduction: Reduction reactions using agents like sodium borohydride can target specific functional groups, such as nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a quinoline.
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a quinoline.
Uniqueness
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide is unique due to the presence of the quinoline ring, which can enhance its biological activity and specificity compared to similar compounds. The combination of pyrimidine, thiazole, and quinoline moieties provides a versatile scaffold for drug design and development.
Propriétés
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(23-15-6-1-5-14-13(15)4-2-7-19-14)10-12-11-26-18(22-12)24-17-20-8-3-9-21-17/h1-9,11H,10H2,(H,23,25)(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUIHDPIJBVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
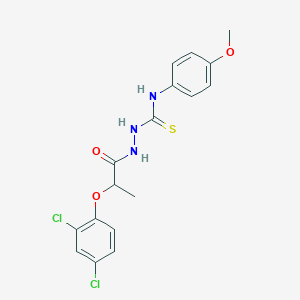
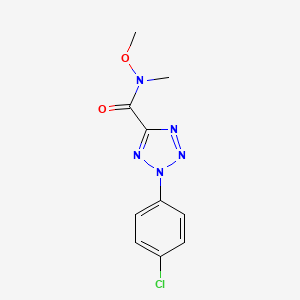
![N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B2674532.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)
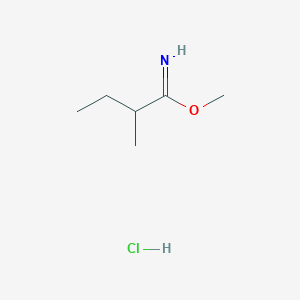
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2674540.png)
![7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2674545.png)
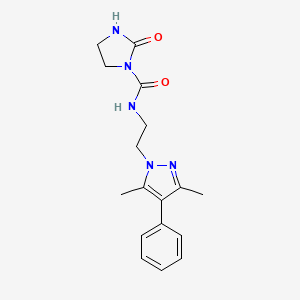
![1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2674547.png)
![N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide](/img/structure/B2674549.png)
